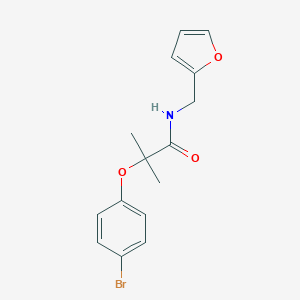![molecular formula C23H20N2O5 B243736 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B243736.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB is a small molecule that belongs to the class of benzamide derivatives, which have been shown to possess various biological activities.
Wirkmechanismus
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess various biochemical and physiological effects that make it a potential candidate for therapeutic applications. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been reported to decrease the production of prostaglandins, which are known to cause pain and inflammation. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has also been reported to possess anti-viral activity against HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has several advantages and limitations for lab experiments. One advantage is that N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide is a small molecule that can easily penetrate cell membranes, making it a potential candidate for intracellular targets. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess various biological activities that make it a potential candidate for therapeutic applications. However, one limitation is that the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide is not fully understood, which makes it difficult to design experiments to study its effects. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has not been extensively studied in vivo, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide. One direction is to further investigate the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide, which will provide insights into its biological activities and potential therapeutic applications. Moreover, future studies should focus on the in vivo effects of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide, which will determine its potential for clinical applications. Furthermore, the development of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Finally, the identification of specific targets of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide will provide insights into its biological activities and potential therapeutic applications.
Synthesemethoden
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with 2-amino-5-methoxybenzamide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 2-amino-5-(2-methoxyphenyl)benzoxazole to yield the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess various biological activities that make it a potential candidate for therapeutic applications. Several studies have reported its anti-inflammatory, anti-cancer, and anti-viral activities. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are known to cause pain and inflammation. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has also been reported to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess anti-viral activity against the human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Eigenschaften
Molekularformel |
C23H20N2O5 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O5/c1-27-15-9-10-16(21(13-15)29-3)22(26)24-18-12-14(8-11-19(18)28-2)23-25-17-6-4-5-7-20(17)30-23/h4-13H,1-3H3,(H,24,26) |
InChI-Schlüssel |
QKBANFBFEWQHST-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243653.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243654.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243655.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B243658.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243671.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243673.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)